N,N-Dimethyl-4-(pyridin-2-yl)aniline
Overview
Description
“N,N-Dimethyl-4-(pyridin-2-yl)aniline” is a chemical compound with the CAS Number: 100381-45-1. It has a molecular weight of 198.27 and its IUPAC name is N,N-dimethyl-4-(2-pyridinyl)aniline .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C13H14N2 . The InChI code for this compound is 1S/C13H14N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 374.4±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. The enthalpy of vaporization is 62.2±3.0 kJ/mol and the flash point is 180.2±22.1 °C .Scientific Research Applications
Nonlinear Optical (NLO) Materials
N,N-Dimethyl-4-(pyridin-2-yl)aniline and its derivatives have been synthesized for potential applications in nonlinear optical (NLO) materials. These compounds exhibit acentric packing and are stable up to high temperatures, making them suitable for NLO applications due to their polar crystal structures (Draguta et al., 2015).
Catalysts in Chemical Reactions
These compounds have been used as ligands in the synthesis of cationic bis(pyridinylimine)cobalt(II) complexes, which have applications in various chemical reactions (Mechria et al., 2015). Additionally, they have been employed in ruthenium-catalyzed Suzuki coupling of anilines with alkenyl borates, showcasing their utility in facilitating selective aryl C N bond cleavage (Xu et al., 2020).
Crystal Engineering
These compounds are utilized in crystal engineering to prepare organic co-crystals and salts, offering a diverse range of hydrogen-bond motifs. Their flexible structural nature allows for the formation of various hydrogen-bonded assemblies (Elacqua et al., 2013).
Fluorescence and Two-Photon Absorption
They have shown significant potential in fluorescence and two-photon absorption applications. Certain derivatives exhibit intense two-photon fluorescence emission properties, useful in bioimaging and other applications (Wang et al., 2016).
Coordination Chemistry
The flexibility of this compound in coordination chemistry is notable. It has been used to synthesize a range of metal complexes with diverse structures and potential applications in storage and catalysis (Almesaker et al., 2007).
Atmospheric Chemistry
These compounds have been studied for their reactions with various atmospheric components, contributing to the understanding of the atmospheric chemistry of nitrogen-containing organic compounds (Atkinson et al., 1987).
Fluorescent Thermometer
This compound derivatives have been used to develop a ratiometric fluorescent thermometer with a mega-Stokes shift and positive temperature coefficient, which could have applications in temperature sensing (Cao et al., 2014).
Analytical Chemistry
These compounds have been suggested as indicators in titrations, improving the precision of amine titrations with perchloric acid in glacial acetic acid medium (Caso & Cefola, 1963).
properties
IUPAC Name |
N,N-dimethyl-4-pyridin-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBGSBRUWVUWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374364 | |
Record name | Benzenamine, N,N-dimethyl-4-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100381-45-1 | |
Record name | Benzenamine, N,N-dimethyl-4-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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